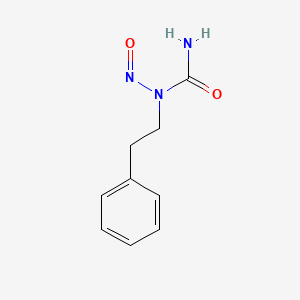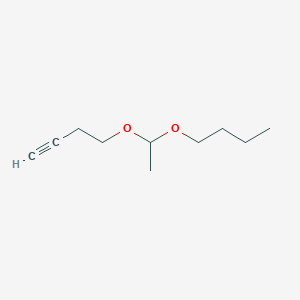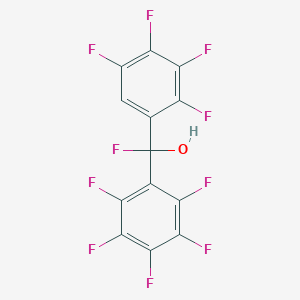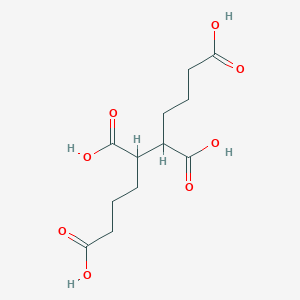
2-Undecene, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Undecene, (Z)-, also known as cis-2-Undecene, is an organic compound with the molecular formula C₁₁H₂₂. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The (Z)-configuration indicates that the higher priority substituents on each carbon of the double bond are on the same side, giving it a cis configuration. This compound is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
2-Undecene, (Z)- can be synthesized through several methods. One common method involves the catalytic hydrogenation of 2-Undecyne. This reaction typically uses a palladium or platinum catalyst under mild conditions to selectively hydrogenate the triple bond to a double bond, resulting in the (Z)-isomer.
Industrial Production Methods
In industrial settings, 2-Undecene, (Z)- is often produced through the oligomerization of ethylene. This process involves the use of a catalyst, such as a Ziegler-Natta catalyst, to polymerize ethylene into longer-chain alkenes, including 2-Undecene. The (Z)-isomer can then be separated and purified through distillation and other separation techniques.
化学反応の分析
Types of Reactions
2-Undecene, (Z)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Reduction: The compound can be reduced to form alkanes using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: It can participate in halogenation reactions, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon or platinum catalysts.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Dihalides.
科学的研究の応用
2-Undecene, (Z)- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of 2-Undecene, (Z)- depends on the specific reaction it undergoes. In general, the double bond in the compound is the reactive site. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. In hydrogenation reactions, the double bond is reduced to a single bond, forming an alkane.
類似化合物との比較
2-Undecene, (Z)- can be compared with other alkenes, such as:
2-Undecene, (E)-: The (E)-isomer has the higher priority substituents on opposite sides of the double bond, giving it a trans configuration. This difference in configuration can lead to different physical and chemical properties.
1-Undecene: This compound has the double bond at the terminal position, which can result in different reactivity compared to 2-Undecene, (Z)-.
Other Alkenes: Similar alkenes with different chain lengths or positions of the double bond can also be compared to highlight the unique properties of 2-Undecene, (Z)-.
特性
CAS番号 |
821-96-5 |
|---|---|
分子式 |
C11H22 |
分子量 |
154.29 g/mol |
IUPAC名 |
(Z)-undec-2-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-11H2,1-2H3/b5-3- |
InChIキー |
JOHIXGUTSXXADV-HYXAFXHYSA-N |
異性体SMILES |
CCCCCCCC/C=C\C |
正規SMILES |
CCCCCCCCC=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14757619.png)
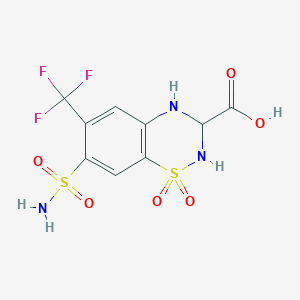
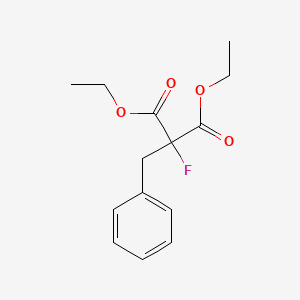
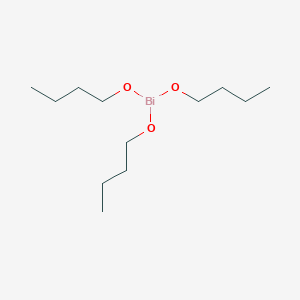

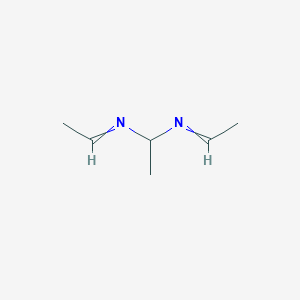
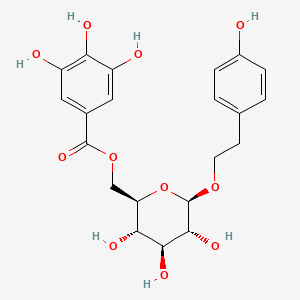
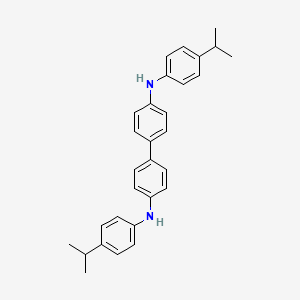
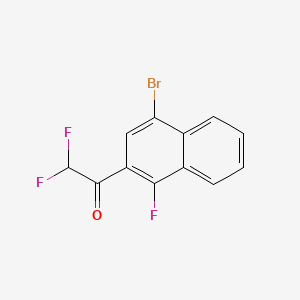
![[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone](/img/structure/B14757687.png)
